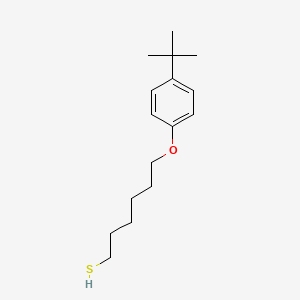

6-(4-tert-butylphenoxy)-1-hexanethiol

Description

6-(4-tert-Butylphenoxy)-1-hexanethiol is a thiol-functionalized compound featuring a hexyl chain terminated by a thiol (-SH) group and substituted with a bulky 4-tert-butylphenoxy moiety. This structure confers unique physicochemical properties, including enhanced steric hindrance and hydrophobicity compared to simpler alkanethiols like 1-hexanethiol . Its tert-butylphenoxy group likely improves thermal stability and influences self-assembly behavior in monolayers or nanocomposites .

Properties

IUPAC Name |

6-(4-tert-butylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26OS/c1-16(2,3)14-8-10-15(11-9-14)17-12-6-4-5-7-13-18/h8-11,18H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUJAHSCHQYNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Hexanethiol (C6H13SH)

- Structure : A straight-chain alkanethiol with a six-carbon backbone.

- Key Differences: Lacks the bulky 4-tert-butylphenoxy substituent, resulting in lower molecular weight (118.24 g/mol vs. ~266.4 g/mol for 6-(4-tert-butylphenoxy)-1-hexanethiol) and higher volatility (Δvap H = 42.4–43.9 kJ/mol) .

- Applications: Widely used in biosensing due to favorable signal-to-background (S/B) ratios (4.9 vs. 1.4 for 6-mercapto-1-hexanol in DNA assays) and in nanoparticle functionalization .

6-[4-(5-Chloro-2-Benzoxazolyl)Phenoxy]-1-Hexanethiol (CBPHT)

- Structure: A mesogenic thiol with a benzoxazole-substituted phenoxy group.

- Key Differences : The heterocyclic benzoxazole group enhances liquid crystalline behavior, enabling applications in proton-exchange membranes with high ion conductivity (e.g., 0.1 S/cm at 80°C) .

- Comparison: The tert-butyl group in this compound may provide similar thermal stability but lacks the π-conjugated system critical for mesophase formation.

6-Mercapto-1-Hexanol (C6H13SOH)

- Structure : A hydroxyl-terminated alkanethiol.

- Key Differences: The polar -OH group increases hydrophilicity, making it suitable for DNA immobilization but less effective in reducing background noise (S/B = 1.4 vs. 4.9 for 1-hexanethiol) .

Biosensing and Surface Modification

- This compound: Limited direct data, but bulky substituents likely reduce monolayer density, enhancing electron transfer in electrochemical assays compared to dense 1-hexanethiol monolayers .

- 1-Hexanethiol: Superior to 6-mercapto-1-hexanol in S/B ratios (4.9 vs. 1.4) and provides near-zero capacitive currents in DNA immobilization .

Nanoparticle Functionalization

- 1-Hexanethiol: Forms mixed monolayers on gold nanoparticles (GNPs) with liquid crystal (LC) thiols (1:2 coverage ratio) .

Selectivity in Bioconjugation

- 1-Hexanethiol: Exhibits low reactivity toward 1,2-aminothiol-selective probes (e.g., IBH adducts) due to its high thiol pKa (~12), favoring cysteamine (pKa ~8.2) in competitive binding .

- This compound: The electron-donating tert-butyl group may slightly lower thiol pKa, but steric effects could further reduce reactivity compared to 1-hexanethiol.

Thermal and Mechanical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.